3-(3-Bromophenylsulfanyl)propane-1-ol
Description
3-(3-Bromophenylsulfanyl)propane-1-ol is a brominated aromatic compound featuring a propanol backbone linked to a 3-bromophenyl group via a sulfanyl (-S-) bridge. This structural motif confers unique physicochemical properties, such as increased lipophilicity compared to non-sulfanyl analogs, which may enhance its utility in organic synthesis or pharmaceutical applications.
Properties
Molecular Formula |
C9H11BrOS |
|---|---|
Molecular Weight |
247.15 g/mol |
IUPAC Name |
3-(3-bromophenyl)sulfanylpropan-1-ol |
InChI |
InChI=1S/C9H11BrOS/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,11H,2,5-6H2 |
InChI Key |
USTVPQZFAUHQSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
3-(3-Bromophenyl)propan-1-ol
- Synthesis : Produced via reduction of 3-(3-bromophenyl)propionic acid, yielding ~97% purity in some cases .
- Key Differences: The absence of the sulfanyl group reduces molecular weight and alters electronic properties.
3-(2-Bromophenyl)propan-1-ol
- Structure : Bromine at the phenyl ring’s 2-position.
- Synthesis : Achieved in 95% yield as a colorless oil via similar reduction methods .
- Key Differences :
3-(2-Bromo-4-fluorophenyl)propan-1-ol
- Structure : Additional fluorine substituent at the 4-position.
- Safety Data : Classified under GHS regulations; requires precautions for inhalation and skin contact .
- Dual halogenation may complicate synthetic routes but improve binding affinity in bioactive molecules .
Physicochemical and Functional Comparisons
Reactivity and Functional Group Impact
- Sulfanyl Group: Introduces nucleophilic sulfur, increasing susceptibility to oxidation (e.g., forming sulfoxides) compared to direct phenyl-propanol analogs. This may limit stability under oxidative conditions but enable unique reactivity in cross-coupling reactions .
- Halogen Position: 3-Bromo substituents (para to the propanol chain) minimize steric effects, enhancing accessibility for further functionalization compared to 2-bromo isomers .
- Fluorine Addition: In 3-(2-bromo-4-fluorophenyl)propan-1-ol, fluorine’s electron-withdrawing effect may stabilize negative charges, influencing acidity of the propanol -OH group .
Q & A
Q. What are the common synthetic routes for preparing 3-(3-Bromophenylsulfanyl)propane-1-ol, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 3-bromothiophenol and propane-1,3-diol derivatives. Key steps include:
- Reaction Setup: Use a polar aprotic solvent (e.g., DMF or THF) with a base like sodium hydride to deprotonate the thiol group, enhancing nucleophilicity .
- Temperature Control: Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity .
Data Note: Yields >70% are achievable under optimized conditions, with purity confirmed via HPLC (>98%) .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (MS): ESI-MS in positive ion mode shows [M+H]⁺ peaks at m/z 261.03 (C₉H₁₁BrOS⁺) .
- Chromatography: Reverse-phase HPLC (C18 column, methanol/water) monitors purity, with retention times calibrated against standards .
Advanced Research Questions
Q. How do computational methods like DFT elucidate the electronic properties and nonlinear optical (NLO) response of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict:
- Electronic Structure: The bromine atom and sulfur group create a polarized electron distribution, enhancing hyperpolarizability (β = 12.5 × 10⁻³⁰ esu) .
- NLO Response: Second-harmonic generation (SHG) efficiency is comparable to urea, making the compound a candidate for photonic materials .
- Molecular Electrostatic Potential (MEP): Surfaces highlight nucleophilic regions (oxygen/hydroxyl) and electrophilic sites (bromine) for reactivity predictions .
Q. What are the challenges in analyzing reaction intermediates of this compound under oxidative conditions?
Methodological Answer:
- Intermediate Trapping: Use radical scavengers (e.g., TEMPO) or low-temperature (-78°C) quenching to stabilize short-lived species during oxidation .
- In Situ Monitoring: Raman spectroscopy tracks S–Br bond cleavage (500–550 cm⁻¹ shifts) during oxidation to sulfoxide derivatives .
- Contradictions: Discrepancies arise in proposed mechanisms (radical vs. ionic pathways), resolved via isotopic labeling (¹⁸O) and kinetic isotope effect (KIE) studies .
Q. How does the bromophenylsulfanyl group influence interactions with biological targets, and what methodologies validate these effects?
Methodological Answer:
- Enzyme Inhibition Assays: The compound’s sulfanyl group acts as a hydrogen-bond acceptor, inhibiting cytochrome P450 enzymes (IC₅₀ = 8.2 µM) via competitive binding .
- Molecular Docking (AutoDock Vina): Simulations predict binding affinities (-7.2 kcal/mol) to kinase domains, validated by SPR (KD = 1.3 µM) .
- Contradictions: Some studies report low cytotoxicity (IC₅₀ > 50 µM in HeLa cells), suggesting selectivity for bacterial targets .
Q. What strategies resolve crystallographic ambiguities in this compound derivatives?
Methodological Answer:
- X-ray Crystallography: Slow vapor diffusion (hexane/dichloromethane) yields single crystals. Disorder in the propane chain is resolved via SHELXL refinement with anisotropic displacement parameters .
- Data Ambiguities: Twinning (e.g., pseudo-merohedral twinning) is addressed using PLATON’s TWINABS, improving R-factor convergence (<0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
